![molecular formula C20H26N2O4S B11171503 N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide](/img/structure/B11171503.png)
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of hexylamine to form hexylsulfonamide.
Coupling with Phenyl Derivative: The hexylsulfonamide is then coupled with a phenyl derivative, such as 4-nitrophenyl, under suitable conditions to form the intermediate N-[4-(hexylsulfamoyl)phenyl]amine.
Methoxylation: The final step involves the methoxylation of the intermediate with 3-methoxybenzoyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-benzylsulfamoyl-phenyl)-acetamide
- N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide is unique due to its specific combination of a hexylsulfamoyl group and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H26N2O4S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-3-4-5-6-14-21-27(24,25)19-12-10-17(11-13-19)22-20(23)16-8-7-9-18(15-16)26-2/h7-13,15,21H,3-6,14H2,1-2H3,(H,22,23) |
Clé InChI |
WEATTYYOJDPRNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


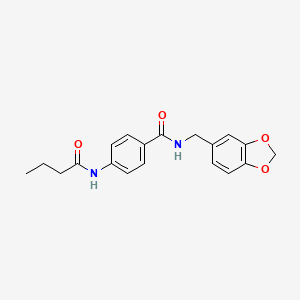
![4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171426.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2,4-dichlorophenoxy)butan-1-one](/img/structure/B11171435.png)
![4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171440.png)
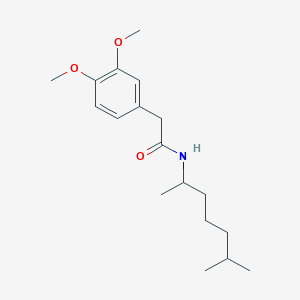
![2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11171450.png)
![N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171466.png)
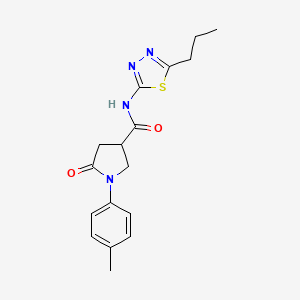
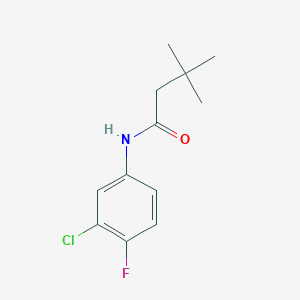
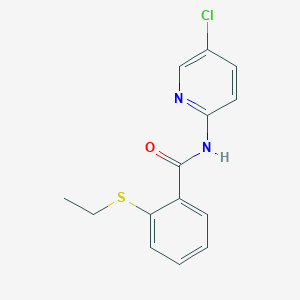
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B11171490.png)
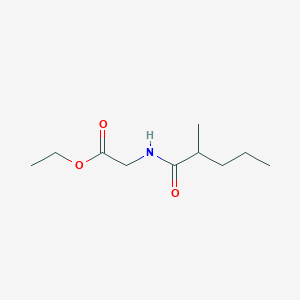
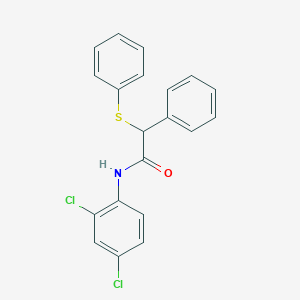
![N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171499.png)
